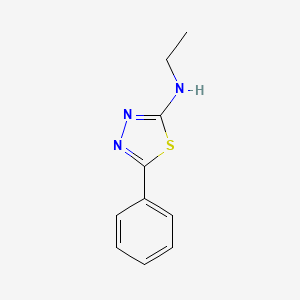

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Beschreibung

Historical Evolution of 1,3,4-Thiadiazole (B1197879) Chemistry in Drug Discovery

The journey of 1,3,4-thiadiazoles in medicinal chemistry is a rich narrative that begins with the early explorations of heterocyclic chemistry. Initially synthesized in the late 19th and early 20th centuries, the therapeutic potential of these compounds was not immediately realized. It was the advent of sulfa drugs in the mid-20th century that brought prominence to sulfur-containing heterocycles. The structural similarities and isosteric relationships between the 1,3,4-thiadiazole ring and other biologically important moieties spurred further investigation.

Early research into 1,3,4-thiadiazole derivatives explored their utility as antimicrobial agents. The development of compounds like sulfamethizole, a sulfonamide antibiotic containing the 1,3,4-thiadiazole ring, marked a significant milestone. This early success paved the way for the synthesis and evaluation of a vast library of 1,3,4-thiadiazole-containing molecules for a wide range of therapeutic applications.

Pharmacological Significance of the 1,3,4-Thiadiazole Scaffold in Current Research

The 1,3,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. Its five-membered aromatic ring, containing two nitrogen atoms and a sulfur atom, imparts favorable physicochemical properties, including metabolic stability and enhanced bioavailability.

Contemporary research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities. These include, but are not limited to:

Antimicrobial Activity: A significant body of research continues to explore 1,3,4-thiadiazoles as antibacterial and antifungal agents. rasayanjournal.co.innih.gov The mechanism of action often involves the inhibition of essential microbial enzymes.

Anticancer Activity: Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. rasayanjournal.co.inmdpi.comimpactfactor.org These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific kinases involved in cancer progression. nih.gov

Anti-inflammatory and Analgesic Activity: The anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been well-documented, with some compounds showing potent inhibition of inflammatory mediators. japsonline.com

Anticonvulsant Activity: The structural features of the 1,3,4-thiadiazole ring have been exploited to develop novel anticonvulsant agents. nih.gov

Antiviral Activity: Research has also extended into the antiviral potential of this scaffold, with some derivatives showing activity against various viral strains. japsonline.com

The versatility of the 1,3,4-thiadiazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of a multitude of derivatives with enhanced potency and selectivity for specific biological targets.

Contextualizing N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine within Contemporary Thiadiazole Research

This compound is a specific analogue within the class of 2-amino-5-phenyl-1,3,4-thiadiazoles. The core structure consists of a phenyl group at the 5-position and an amino group at the 2-position of the 1,3,4-thiadiazole ring. The defining feature of the titular compound is the presence of an ethyl group attached to this exocyclic amino nitrogen.

While extensive research exists for the broader class of N-substituted-5-phenyl-1,3,4-thiadiazol-2-amines, detailed academic studies focusing specifically on the N-ethyl derivative are less prevalent in publicly accessible literature. However, its chemical structure places it firmly within a group of compounds that have been actively investigated for their biological potential. Research on analogous compounds, where the N-substituent is varied (e.g., other alkyl groups, aryl groups, or more complex moieties), provides a valuable framework for understanding the potential significance of this compound.

The synthesis of such N-alkylated derivatives generally follows established synthetic protocols for the alkylation of 2-amino-1,3,4-thiadiazoles. The introduction of the ethyl group can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn can modulate its interaction with biological targets.

Scope and Academic Research Objectives Addressing this compound

Given the established pharmacological profile of the 1,3,4-thiadiazole scaffold and its N-substituted derivatives, the primary academic research objectives for a compound like this compound would likely encompass the following:

Synthesis and Characterization: The development and optimization of efficient synthetic routes to obtain the pure compound. This would be followed by thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity. growingscience.comjmchemsci.comresearchgate.net

Pharmacological Screening: A comprehensive evaluation of its biological activity across a panel of assays. Based on the known activities of related compounds, this would likely include screening for antimicrobial (antibacterial and antifungal) and anticancer properties. rasayanjournal.co.inmdpi.com

Structure-Activity Relationship (SAR) Studies: A comparative analysis of the biological activity of this compound with other N-substituted analogues. This would help in elucidating the role of the N-ethyl group in modulating the compound's potency and selectivity.

Mechanism of Action Studies: For any significant biological activity observed, further investigations would be aimed at understanding the underlying molecular mechanism. For instance, if anticancer activity is detected, studies might focus on its effects on the cell cycle, apoptosis, or specific signaling pathways.

The following table presents a hypothetical framework for the kind of research data that would be sought for this compound, based on studies of analogous compounds.

| Research Parameter | Hypothetical Data for this compound |

| Synthesis Method | Alkylation of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with an ethylating agent (e.g., ethyl iodide) in the presence of a base. |

| Characterization Data | Expected ¹H NMR signals for ethyl and phenyl protons, and characteristic IR absorption bands for N-H, C=N, and C-S bonds. |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria, and fungal strains. |

| Anticancer Activity | IC₅₀ values against various cancer cell lines (e.g., breast, colon, lung cancer). |

It is important to reiterate that the specific experimental data for this compound is not extensively reported in the current body of academic literature. The above serves as a scientifically informed projection of the research focus for this particular molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFLEWVKLVYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355471 | |

| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91265-79-1 | |

| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Retrosynthetic Analysis of N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by disconnecting the target molecule into simpler, commercially available precursors. The most logical disconnections for this target involve the N-ethyl bond and the bonds forming the thiadiazole ring.

A primary disconnection can be made at the N-ethyl bond via a functional group interconversion (FGI), identifying an N-alkylation reaction as the final synthetic step. This approach simplifies the target molecule to the key precursor, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) , and a suitable ethylating agent, such as ethyl iodide or ethyl bromide .

Further disconnection of the 5-phenyl-1,3,4-thiadiazol-2-amine precursor breaks down the heterocyclic ring. The most common strategy involves the cyclodehydration of an N-acylthiosemicarbazide intermediate. This leads to 1-benzoylthiosemicarbazide as the direct precursor. This intermediate, in turn, can be disconnected into two simple starting materials: thiosemicarbazide (B42300) and a benzoic acid derivative, such as benzoic acid or benzoyl chloride . This pathway represents the most common and practical approach to the synthesis of this class of compounds.

Established Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core Structure

The 1,3,4-thiadiazole ring is a "privileged" scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govacs.org These routes often begin with thiosemicarbazide or its derivatives due to their inherent N-C-S framework.

Cyclization Reactions Involving Thiosemicarbazide Derivatives

The most prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. nih.gov This process typically involves two stages: the initial acylation of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration. nih.govsbq.org.br

The mechanism begins with a nucleophilic attack from the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, which, after dehydration, yields the acylated intermediate. sbq.org.br The subsequent cyclization is promoted by a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). nih.govrasayanjournal.co.inresearchgate.net This step involves the sulfur atom attacking the carbonyl carbon, leading to ring closure and subsequent dehydration to form the aromatic thiadiazole ring. sbq.org.br

A variety of dehydrating agents can be employed for this key transformation, each with its own advantages regarding reaction conditions and yields.

| Dehydrating Agent | Typical Conditions | Reference |

| Conc. Sulfuric Acid (H₂SO₄) | Portion-wise addition, shaking, cooling | rasayanjournal.co.in |

| Polyphosphoric Acid (PPA) | Heating mixture | nih.gov |

| Phosphorus Oxychloride (POCl₃) | Refluxing mixture | rsc.org |

| Polyphosphate Ester (PPE) | Reflux in chloroform | encyclopedia.pubmdpi.comnih.gov |

Multi-Component Reaction Approaches to Thiadiazole Synthesis

To improve efficiency and align with the principles of green chemistry, one-pot and multi-component reactions (MCRs) have been developed for thiadiazole synthesis. These methods avoid the isolation of intermediates and often proceed under milder conditions.

One notable one-pot approach involves the direct reaction of a carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE). encyclopedia.pubmdpi.comnih.gov PPE acts as both a coupling agent and a dehydrating medium, allowing the reaction to proceed through the acylation and subsequent cyclodehydration steps in a single pot to form the 2-amino-1,3,4-thiadiazole (B1665364). encyclopedia.pubnih.gov

Other modern approaches utilize photocatalysis. For instance, 2-amino-1,3,4-thiadiazoles can be synthesized from isothiocyanates and hydrazones under mild, metal-free conditions using visible light and a photoredox catalyst. organic-chemistry.orgresearchgate.net The choice of a neutral or acidic reaction medium can direct the reaction to form either thiadiazoles or triazole-3-thiones, demonstrating the versatility of this method. organic-chemistry.org

Specific Functionalization Strategies for N-Alkylation and Phenyl Moiety Incorporation

The synthesis of the specific target, this compound, requires the precise introduction of both the phenyl group at the C5 position and the ethyl group at the N2-amino position.

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine as a Key Precursor

The precursor, 5-phenyl-1,3,4-thiadiazol-2-amine, is synthesized using the general methods described in section 2.2.1. The reaction typically involves the cyclization of 1-benzoylthiosemicarbazide, which is formed from the reaction between thiosemicarbazide and a benzoic acid derivative.

A common laboratory-scale synthesis involves slowly adding 1-benzoylthiosemicarbazide to cold, concentrated sulfuric acid. rasayanjournal.co.in An alternative one-pot method reacts thiosemicarbazide directly with benzoic acid. For example, heating these reactants with concentrated sulfuric acid on a water bath, followed by neutralization, yields the desired product. jocpr.com A more recent and often higher-yielding method employs polyphosphate ester (PPE) in chloroform, which is refluxed with thiosemicarbazide and benzoic acid to furnish 5-phenyl-1,3,4-thiadiazol-2-amine. mdpi.comnih.gov

Table of Synthetic Methods for 5-Phenyl-1,3,4-thiadiazol-2-amine

| Starting Materials | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzoic Acid, Thiosemicarbazide | Conc. H₂SO₄, 80-90°C | Not specified | jocpr.com |

| 1-Benzoylthiosemicarbazide | Conc. H₂SO₄ | Not specified | rasayanjournal.co.in |

Methodologies for Introducing the N-Ethyl Substituent

The final step in the proposed synthesis is the N-alkylation of the 2-amino group of 5-phenyl-1,3,4-thiadiazol-2-amine. This is a standard transformation that can be achieved under various conditions. The 2-amino group of the thiadiazole ring is nucleophilic and can react with electrophilic alkylating agents.

A general and effective procedure involves the deprotonation of the amino group with a strong base to form a more potent nucleophile, which then reacts with an ethyl halide. A solid-phase synthesis of related thiadiazoles demonstrated the effectiveness of using sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., benzyl (B1604629) chloride). acs.org A similar protocol can be adapted for the N-ethylation of 5-phenyl-1,3,4-thiadiazol-2-amine using an ethylating agent like ethyl iodide or ethyl bromide .

The reaction proceeds by stirring the precursor with sodium hydride at room temperature to generate the anion, followed by the addition of the ethyl halide and heating to complete the substitution. This method provides a direct and reliable route to introduce the N-ethyl substituent onto the thiadiazole core.

Green Chemistry Principles and Sustainable Approaches in Thiadiazole Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more eco-friendly and efficient synthetic routes. Key green methodologies applied to thiadiazole synthesis include microwave irradiation, ultrasound-assisted reactions, and the use of greener reaction media.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to accelerate chemical reactions. In the context of thiadiazole synthesis, MAOS offers significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and often, cleaner reaction profiles. For instance, the synthesis of 1,3,4-thiadiazole derivatives has been achieved by reacting substituted thiosemicarbazides with substituted benzoic acids in the presence of phosphorus oxychloride and a few drops of concentrated sulfuric acid under microwave irradiation. nanobioletters.com This method significantly reduces the reaction time to a few minutes compared to several hours required for conventional heating. nanobioletters.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for thiadiazole synthesis. The formation of 1,3,4-thiadiazole derivatives has been reported through the reaction of substituted thiosemicarbazides and benzoic acids with concentrated sulfuric acid under ultrasonic irradiation at room temperature. nanobioletters.com This method is notable for its operational simplicity, reduced energy consumption, and often proceeds without the need for external heating. nanobioletters.comresearchgate.net The advantages of ultrasound-assisted synthesis include greater purity of the product, lower costs, and high yields. researchgate.nettandfonline.com

Solvent-Free and Green Solvent Approaches: The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. One-pot, three-component reactions are particularly amenable to green chemistry principles, often proceeding in greener solvents or even in the absence of a solvent. researchgate.net For example, a green, one-pot, three-component reaction has been developed for the synthesis of novel N-substituted 5-amino-1,3,4-thiadiazole derivatives using a ketene (B1206846) S,S-acetal, hydrazine (B178648), and isothiocyanate in a green reaction solvent. researchgate.netbohrium.comupm.edu.my This approach offers high yields, shorter reaction times, and simple reaction conditions. researchgate.netbohrium.comupm.edu.my

The following table summarizes a comparison of green synthesis methods with conventional methods for the synthesis of thiadiazole derivatives.

| Method | Reaction Time | Yield | Conditions | Ref. |

| Microwave Irradiation | 3 min | 75-90% | 300 W, pulse rate of 30 sec | nanobioletters.com |

| Ultrasonic Irradiation | 20 min | Good | Room temperature | nanobioletters.com |

| Conventional Heating | 5 h | - | 60-70°C | rasayanjournal.co.in |

Novel Methodologies for the Development of this compound Analogs

The development of novel analogs of this compound is crucial for exploring the structure-activity relationships and identifying compounds with enhanced biological activities. Recent research has focused on innovative synthetic strategies to introduce diverse substituents on the 1,3,4-thiadiazole scaffold.

One-Pot, Multi-Component Reactions: A significant advancement in the synthesis of 1,3,4-thiadiazole analogs is the use of one-pot, multi-component reactions. These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing the number of synthetic steps, purification procedures, and waste generation. A novel one-pot, three-component reaction for the preparation of N-substituted 5-amino-1,3,4-thiadiazole derivatives involves the reaction of a ketene S,S-acetal of Meldrum's acid or barbituric acid with hydrazine and isothiocyanate. researchgate.netbohrium.comupm.edu.my This methodology provides a versatile platform for generating a library of analogs with various substituents on the amino group.

Synthesis of Fused Heterocyclic Systems: Another approach to creating novel analogs involves the fusion of the 1,3,4-thiadiazole ring with other heterocyclic systems. For instance, substituted imidazo[2,1-b]-1,3,4-thiadiazoles and 1,3,4-thiadiazolo[3,2-a]pyrimidines have been synthesized from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. derpharmachemica.com These fused systems introduce conformational rigidity and new potential points of interaction with biological targets.

Modification of the Amino Group: The amino group at the 2-position of the 1,3,4-thiadiazole ring is a key site for derivatization. Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared through a carbodiimide-mediated condensation reaction. researchgate.net This approach allows for the introduction of a wide range of substituents via an amide linkage, offering a straightforward method for generating analogs of this compound with diverse functionalities.

The table below presents some examples of novel synthetic methodologies for 1,3,4-thiadiazole analogs.

| Methodology | Starting Materials | Key Features | Resulting Analogs | Ref. |

| One-Pot, Three-Component Reaction | Ketene S,S-acetal, Hydrazine, Isothiocyanate | Green, high yield, simple conditions | N-substituted 5-amino-1,3,4-thiadiazoles | researchgate.netbohrium.comupm.edu.my |

| Fusion with Heterocycles | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, Phenacylbromide derivatives | Creation of fused bicyclic systems | Substituted imidazo[2,1-b]-1,3,4-thiadiazoles | derpharmachemica.com |

| Carbodiimide Condensation | 5-Aryl-1,3,4-thiadiazol-2-amines, Carboxylic acids | Mild conditions, versatile | N-acylated 5-aryl-1,3,4-thiadiazol-2-amines | researchgate.net |

| Dehydrocyclization | 4-Substituted benzoyl thiosemicarbazides | Use of concentrated sulfuric acid | 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines | rasayanjournal.co.in |

Advanced Spectroscopic and Structural Characterization of N Ethyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy would be instrumental in identifying the various types of protons present in N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine and their respective electronic environments. The expected spectrum would show distinct signals corresponding to the protons of the ethyl group and the phenyl group.

The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum. The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern due to spin-spin coupling. The integration of these signals would confirm the number of protons in each environment.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | Aromatic region | Multiplet |

| Ethyl (-CH₂-) | Downfield of -CH₃ | Quartet |

| Ethyl (-CH₃-) | Upfield region | Triplet |

Note: This table represents expected values based on the chemical structure, not experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the carbons in the phenyl ring, the 1,3,4-thiadiazole (B1197879) ring, and the ethyl group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Phenyl Carbons | Aromatic region |

| Thiadiazole Carbons | Downfield region |

| Ethyl (-CH₂-) | Aliphatic region |

Note: This table represents expected values based on the chemical structure, not experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (205.28 g/mol ). echemi.comscbt.com The fragmentation pattern would likely involve the cleavage of the ethyl group and potentially the fragmentation of the thiadiazole and phenyl rings, providing further confirmation of the molecule's structure.

Expected Mass Spectrometry Data for this compound

| Fragment | Expected m/z |

|---|---|

| [M]⁺ | 205 |

| [M - CH₃]⁺ | 190 |

| [M - C₂H₅]⁺ | 176 |

| Phenyl-containing fragments | Various |

Note: This table represents expected values based on the chemical structure, not experimental data.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C=N and C=C bonds of the aromatic and heteroaromatic rings, and the C-N and C-S bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

Note: This table represents expected values based on the chemical structure, not experimental data.

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

The study of the conformation of this compound would involve investigating the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the thiadiazole ring and the bond between the ethyl group and the amine nitrogen. In solution, the molecule may exist as a mixture of rapidly interconverting conformers. In the solid state, the molecule would adopt a single, lowest-energy conformation, which would be revealed by X-ray crystallography. Understanding the preferred conformation is important as it can influence the molecule's physical and biological properties.

Biological and Pharmacological Activity Studies: Mechanistic and Structure Activity Relationship Sar Perspectives

Research on Antimicrobial Activities

The antimicrobial potential of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) and its analogs has been a subject of significant research. These investigations have revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, mycobacteria, and protozoan parasites.

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown efficacy against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.govrasayanjournal.co.in. The antibacterial activity appears to be influenced by the nature of the substituent on the phenyl ring nih.gov. For instance, compounds with halogen substituents on the phenyl ring have been reported to exhibit enhanced antibacterial activity, particularly against Gram-positive bacteria nih.gov.

Interactive Table: Antibacterial Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Analogs nih.gov

| Compound ID | Substituent (R) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |

| 8a | F | 20-28 | 20-28 | 24-40 | 24-40 |

| 8b | Cl | 20-28 | 20-28 | 24-40 | 24-40 |

| 8c | Br | 24-40 | 24-40 | 24-40 | 24-40 |

| 8d | OH | - | - | 24-40 | 24-40 |

Note: '-' indicates data not specified in the source.

The antifungal properties of 5-phenyl-1,3,4-thiadiazol-2-amine analogs have been investigated against various fungal strains. Research has shown that certain derivatives exhibit significant activity against Aspergillus niger and Candida albicans nih.govrasayanjournal.co.in. The mycelial growth inhibition assay is a common method used to evaluate the in vitro antifungal activity of these compounds researchgate.netresearchgate.net. In contrast to the trend observed for antibacterial activity, derivatives bearing oxygenated substituents on the phenyl ring have been found to impart notable antifungal effects nih.gov.

A study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives, which are structurally more complex, demonstrated excellent in vitro fungicidal activity against a panel of plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, Stemphylium lycopersici, and Curvularia lunata researchgate.net.

Interactive Table: Antifungal Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Analogs nih.gov

| Compound ID | Substituent (R) | A. niger (MIC µg/mL) | C. albicans (MIC µg/mL) |

| 8d | OH | 32-42 | 32-42 |

| 8e | OCH3 | 32-42 | 32-42 |

Several studies have highlighted the potential of 1,3,4-thiadiazole (B1197879) derivatives as antitubercular agents. Analogs of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine have been screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. One study revealed that 2-phenylamino-5-phenyl-1,3,4-thiadiazole exhibited 65% inhibition of the H37Rv strain at a concentration of 6.25 µg/mL cbijournal.com. This finding underscores the potential of the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold in the development of new antitubercular drugs. Further modifications, such as the introduction of a 4-fluorophenyl group at the 5-position of the thiadiazole ring, resulted in a slightly higher inhibitory activity of 69% cbijournal.com.

Interactive Table: Antitubercular Activity of 2-Amino-5-phenyl-1,3,4-thiadiazole Analogs against M. tuberculosis H37Rv cbijournal.com

| Compound | Structure | % Inhibition at 6.25 µg/mL |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | Phenylamino at C2, Phenyl at C5 | 65% |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Phenylamino at C2, 4-Fluorophenyl at C5 | 69% |

Research into the antiprotozoal activity of this class of compounds has shown promising results against Leishmania species. A study involving forty-four 1,3,4-thiadiazole derivatives demonstrated their potential to inhibit the multiplication of Leishmania donovani promastigotes in vitro nih.gov. While the exact mechanism of parasitic inhibition is not fully elucidated, it has been suggested that these compounds may interfere with the parasite's redox potential within the cells nih.gov. Another proposed mechanism is the modulation or inhibition of G protein-coupled receptors in the parasite, which are known to be present in Leishmania nih.gov.

The antimicrobial activity of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the 2-amino group. Key SAR observations include:

Substituents on the Phenyl Ring: Halogen substituents, such as fluorine and chlorine, tend to enhance antibacterial activity, particularly against Gram-positive bacteria. In contrast, oxygenated substituents like hydroxyl and methoxy (B1213986) groups appear to be favorable for antifungal activity nih.gov.

Substituents on the 2-Amino Group: The nature of the substituent on the 2-amino group plays a crucial role in modulating the biological activity. For instance, in a series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas, a cyclohexyl group on the 2-amino function resulted in the best antitubercular activity (67% inhibition), while a p-chlorophenyl group showed moderate activity (32% inhibition) cbijournal.com. This suggests that both the size and electronic properties of the N-substituent are important for activity. The ethyl group in this compound would contribute to the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.

The precise molecular targets and pathways of antimicrobial action for this compound and its close analogs are not yet fully understood. However, based on the known mechanisms of other azole-containing antimicrobial agents, some potential targets can be proposed. For instance, azole derivatives have been known to inhibit lipid biosynthesis in bacteria cbijournal.com.

In the context of antileishmanial activity, as mentioned previously, potential mechanisms include interference with the parasite's cellular redox balance and modulation of G protein-coupled receptors nih.gov. For antitubercular activity, while specific targets for this class of compounds have not been definitively identified, the bactericidal nature of some aminothiazole analogs against M. tuberculosis has been established nih.gov. Further research is necessary to elucidate the specific molecular interactions and biochemical pathways that are disrupted by these compounds in various microorganisms.

Research on Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including significant anticancer activity. mdpi.com Compounds incorporating the 2-amino-5-phenyl-1,3,4-thiadiazole core have been a particular focus of research due to their potential in cancer chemotherapy. The versatile biological effects of these compounds are often attributed to the toxophoric -N=C-S- moiety within the thiadiazole ring. oaji.netnih.gov Research has shown that these derivatives can induce apoptosis, activate caspases, and inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and carbonic anhydrases. nih.gov

Analogs of this compound have been subjected to extensive in vitro screening to evaluate their cytotoxic potential against a panel of human cancer cell lines. A study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, which are close analogs, demonstrated a broad range of anticancer activity. mdpi.com The cytotoxicity of these compounds was evaluated using the MTT assay against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results, expressed as median inhibitory concentrations (IC50), indicated potent to moderate activity. For instance, against the MCF-7 cell line, IC50 values ranged from 2.34 to 91.00 µg/mL, and against HepG2, the range was 3.13 to 44.87 µg/mL. mdpi.com

Another study involving N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showcased their cytotoxic effects against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. nih.gov Generally, these compounds exhibited higher activity against PC3 and HT-29 cells compared to SKNMC cells. nih.gov

Below is an interactive table summarizing the cytotoxic activity of selected 1,3,4-thiadiazole analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,3,4-Thiadiazole Analogs

| Compound | Cancer Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 4e (N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide) | HepG2 | 3.13 | mdpi.com | |

| 4b (N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide) | HepG2 | 3.55 | mdpi.com | |

| 3d (N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide) | SKNMC | 4.5 | nih.gov | |

| 3h (N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide) | HT-29 | 3.1 | nih.gov | |

| 3b (N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide) | PC3 | 12.6 | nih.gov | |

| 4i (N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide) | MCF-7 | 2.34 | mdpi.com | |

| 5-Fluorouracil (Control) | MCF-7 | 6.80 | mdpi.com | |

| 5-Fluorouracil (Control) | HepG2 | 8.40 | mdpi.com |

| Doxorubicin (Control) | SKNMC, HT-29, PC3 | < IC50 of tested compounds | | nih.gov |

The anticancer potency of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives is significantly influenced by the nature of substituents on both the phenyl ring at the C-5 position and the amino group at the C-2 position.

Substituents on the C-5 Phenyl Ring:

Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chlorine atom, on the 5-phenyl ring has been reported to boost cytotoxic activity. mdpi.com This suggests that reducing the electron density of the phenyl ring is favorable for anticancer action. Similarly, derivatives with 4-fluorophenyl and 4-nitrophenyl groups demonstrated high inhibitory activity against breast cancer cells. nih.govmdpi.com

Positional Isomerism: The position of substituents on the phenyl ring is critical. For instance, shifting a para-ethoxy substituent to the ortho-position on a piperazine (B1678402) moiety attached to the core structure resulted in a 12-fold increase in efficacy against the HepG2 cell line. mdpi.com In another series, a methoxy group at the ortho and meta positions of the phenyl ring enhanced activity against the HT-29 cell line. nih.gov

Substituents on the C-2 Amino Group:

Alkyl Chain Length: Modifications at the N-4 position of a piperazine ring linked to the C-2 amino group showed that increasing the aliphatic substituent size from a methyl to an ethyl group led to a 7-fold increase in efficacy against HepG2 cells. mdpi.com

Aromatic vs. Aliphatic Groups: The introduction of a piperazine or piperidine ring featuring a more lipophilic moiety, such as an o-ethoxyphenyl or a benzyl (B1604629) group, through an acetamide linker enhanced the antitumor activity against MCF-7 and HepG2 cells. mdpi.com The SAR analysis of another series indicated that an aromatic ring substituent promotes anticancer activity. nih.govmdpi.com

Bioisosteric Replacement: The replacement of an o-ethoxyphenyl group with a furoyl moiety (a bioisostere) improved the activity against MCF-7 cells, highlighting the potential for fine-tuning activity through such substitutions. mdpi.com

The cytotoxic effects of 5-phenyl-1,3,4-thiadiazol-2-amine analogs are often mediated through the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle. The 1,3,4-thiadiazole ring is recognized as a key pharmacophore in molecules that function as apoptosis inducers and caspase activators. nih.gov

Studies on active analogs have demonstrated their ability to trigger apoptosis in cancer cells. For example, treatment of HepG2 and MCF-7 cells with potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives led to a significant increase in the Bax/Bcl-2 ratio. mdpi.com This shift indicates a move towards a pro-apoptotic state within the cell. Furthermore, these compounds elevated the levels of caspase 9, a key initiator caspase in the intrinsic apoptotic pathway. mdpi.com

The anticancer activity of 1,3,4-thiadiazole derivatives has been linked to the inhibition of specific enzymes that are critical for tumor growth and survival.

Tyrosine Kinases: Protein tyrosine kinases (PTKs) play a pivotal role in cellular signaling pathways that control proliferation and differentiation. brieflands.com Dysregulation of PTKs is a hallmark of many cancers, making them attractive therapeutic targets. The 1,3,4-thiadiazole nucleus is a component of compounds designed as tyrosine kinase inhibitors. nih.gov Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide have been evaluated as inhibitors of tyrosine kinases like Abl and Src. brieflands.com Additionally, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are receptor tyrosine kinases highly expressed in cancers like breast cancer. nih.govmdpi.com

Mitochondrial Lactate Dehydrogenase (LDH): Cancer cells often exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). nih.gov Lactate dehydrogenase (LDH), particularly the hLDH5 (or LDH-A) isoform, is crucial for this process as it converts pyruvate to lactate, regenerating NAD+ needed for glycolysis to continue. nih.gov Inhibition of LDH is therefore a promising strategy to target cancer metabolism. Confocal laser scanning imaging has shown that some 2,3-dihydro-1,3,4-thiadiazole derivatives can inhibit mitochondrial lactate dehydrogenase enzymes. nih.gov

Another potential mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives is their interaction with DNA. The ability of small molecules to bind to and cleave DNA can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on newly synthesized 1,3,4-thiadiazole derivatives have investigated their binding interactions with calf thymus DNA (CT-DNA). nih.gov These interactions can be characterized by various spectroscopic and physicochemical methods. Furthermore, the DNA-cleaving potential of related heterocyclic compounds has been demonstrated using plasmid DNA, such as pBR322. nih.gov The cleavage activity can be analyzed by agarose gel electrophoresis, which shows the conversion of the supercoiled plasmid form to nicked or linear forms in the presence of the compound. While direct DNA cleavage studies specifically for this compound are not extensively detailed, the research on analogous structures suggests that DNA interaction is a plausible mechanism contributing to their cytotoxic effects. nih.govnih.gov

Research on Other Pharmacological Activities

Beyond their significant anticancer properties, compounds based on the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold exhibit a remarkably broad spectrum of other pharmacological activities.

Central Nervous System (CNS) Effects: Studies on 2-amino-5-phenyl-1,3,4-thiadiazole have revealed centrally acting muscular relaxant properties. These compounds were shown to depress spinal polysynaptic transmission, reduce the rigidity of decerebrate cats, and prolong the hypnotic effects of barbiturates in mice. nih.gov Additionally, various 1,3,4-thiadiazole derivatives have been reported to possess anticonvulsant, antidepressant, and anxiolytic effects. researchgate.net

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a core component in many compounds with potent antibacterial and antifungal activities. mdpi.comresearchgate.net Their mechanism is often linked to the toxophoric -N=C-S- group. oaji.net

Anti-inflammatory and Analgesic Activity: Several derivatives have demonstrated significant anti-inflammatory and analgesic properties, with some acting as cyclooxygenase (CO) inhibitors. mdpi.comresearchgate.net

Other Activities: The pharmacological versatility of this scaffold extends to diuretic, antitubercular, antiviral, and leishmanicidal activities. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide |

| N-(1,3,4-thiadiazol-2-yl)benzamide |

| 2-amino-5-phenyl-1,3,4-thiadiazole |

| 5-Fluorouracil |

| Doxorubicin |

| Bax |

| Bcl-2 |

| Caspase 9 |

| Pyruvate |

| Lactate |

| NAD+ |

| pBR322 DNA |

Anticonvulsant Activity and Associated Receptor Interactions

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are recognized for their potential as anticonvulsant agents. sphinxsai.combenthamdirect.com Studies on this class of compounds have demonstrated efficacy in established preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

A study on novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives highlighted the significance of the substitution at the 2-amino position. heteroletters.org The N-ethyl derivative within this series, specifically 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was identified as the most active compound. heteroletters.org It demonstrated potent anticonvulsant effects in both MES and PTZ models, suggesting a broad spectrum of activity. heteroletters.org

| Compound | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | 20.11 | 35.33 |

| Phenytoin (Standard) | 8.5 | 45.0 |

| Ethosuximide (Standard) | - | 130.0 |

| (Data sourced from a study on related thiadiazole derivatives) heteroletters.org |

The structure-activity relationship (SAR) studies suggest that the presence of an N-alkyl group, such as ethyl, can be crucial for anticonvulsant potency. While the precise receptor interactions for this compound are not fully elucidated, related compounds are thought to exert their effects through interaction with voltage-gated sodium channels, a mechanism shared by established anticonvulsants like phenytoin. jst.go.jp Molecular docking studies on similar derivatives have explored their potential to bind to these channels. jst.go.jp

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The 1,3,4-thiadiazole nucleus is a core component of various compounds investigated for anti-inflammatory activity. jetir.org Research into N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives has confirmed their potential to modulate inflammatory processes. benthamdirect.com The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX), thereby reducing the production of prostaglandins. researchgate.net

An in-vitro study evaluating the anti-inflammatory activity of this class of compounds utilized the albumin denaturation assay, a well-established method for screening anti-inflammatory drugs. In this assay, the ability of a compound to prevent heat-induced denaturation of protein serves as a proxy for its anti-inflammatory potential. Derivatives of N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine have shown a significant, concentration-dependent inhibition of protein denaturation. benthamdirect.com

| Compound Derivative | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| N-(4-fluorobenzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine | 100 | 85.12 |

| N-(4-chlorobenzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine | 100 | 82.35 |

| N-(4-nitrobenzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine | 100 | 79.25 |

| Diclofenac Sodium (Standard) | 100 | 91.25 |

| (Data from a study on related Schiff base derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine) |

These findings indicate that the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold is a promising template for developing novel anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases, Cyclooxygenases, Phosphodiesterases, Matrix Metalloproteinases, Aminopeptidase N)

The molecular targets for compounds based on the 1,3,4-thiadiazole ring are diverse and include several important enzyme families. benthamdirect.comnih.gov

Carbonic Anhydrases (CAs): The 1,3,4-thiadiazole ring is a foundational structural element of well-known carbonic anhydrase inhibitors like acetazolamide. sphinxsai.combsphs.org Derivatives of this scaffold are known to act as potent inhibitors of various CA isoenzymes. Some non-sulfonamide derivatives have been identified as inhibitors of tumor-associated human carbonic anhydrase (hCA) IX, indicating a potential role in oncology. bsphs.org

Cyclooxygenases (COX): As mentioned in the anti-inflammatory section, inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs. Studies on imidazo[2,1-b] nih.govscispace.commdpi.comthiadiazole derivatives, which can be synthesized from 5-phenyl-1,3,4-thiadiazol-2-amine, have shown selective inhibitory activity against the COX-2 isoform over COX-1. heteroletters.org This selectivity is a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Phosphodiesterases (PDEs): Phosphodiesterases are listed as a known molecular target for the 1,3,4-thiadiazole class of compounds, although specific inhibitory data for this compound against PDE isoforms were not detailed in the reviewed literature. benthamdirect.comnih.gov

Matrix Metalloproteinases (MMPs): Certain 1,3,4-thiadiazole derivatives have been investigated as inhibitors of MMPs, which are enzymes involved in tissue remodeling and are implicated in diseases like cancer. nih.govresearchgate.net For example, 5-phenyl-1,3,4-thiadiazol-2-amine has been linked to the inhibition of MMP-1 and MMP-7. uobaghdad.edu.iq

Aminopeptidase N (APN): Several studies have identified novel aminopeptidase N inhibitors derived from the 1,3,4-thiadiazole scaffold. jst.go.jpbsphs.orgscispace.com These compounds have shown potent inhibitory activities with IC₅₀ values in the micromolar range, suggesting their potential as therapeutic agents in contexts where APN is overexpressed. scispace.com

Investigations into Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of 1,3,4-thiadiazole derivatives has been another active area of research. These compounds can exert antioxidant effects by scavenging free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In a study of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases, several compounds demonstrated promising antioxidant activity. One Schiff base derivative, N-benzylidene-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, showed particularly strong radical scavenging ability.

| Compound | IC₅₀ (µg/mL) |

| N-benzylidene-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (TDZS-4) | 16.2 |

| Ascorbic Acid (Standard) | 5.8 |

| (Data from a study on a related Schiff base derivative) |

The structure-activity relationship in this context suggests that the nature and position of substituents on the phenyl ring at the 5-position of the thiadiazole core can significantly influence the antioxidant activity.

Computational Chemistry and Cheminformatics Approaches in N Ethyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying 1,3,4-thiadiazole (B1197879) derivatives due to its balance of accuracy and computational cost. dergipark.org.trnih.gov DFT calculations can be employed to optimize the molecular geometry of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar 2-amino-5-phenyl-1,3,4-thiadiazoles have shown that the dihedral angle between the phenyl and thiadiazole rings is a key conformational feature. sapub.org DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govacs.org

Furthermore, DFT is used to calculate various electronic properties that govern the reactivity of the molecule. These properties include the dipole moment, electrostatic potential, and atomic charges. The distribution of electron density, for example, can indicate the most likely sites for electrophilic and nucleophilic attack. In related 1,3,4-thiadiazole structures, the nitrogen atoms of the thiadiazole ring and the exocyclic amine group are typically identified as regions of high electron density. sapub.org

Table 1: Representative Predicted Molecular Properties of 1,3,4-Thiadiazole Derivatives from DFT Studies

| Property | Typical Predicted Values for 2,5-disubstituted-1,3,4-thiadiazoles | Significance for this compound |

| Dihedral Angle (Phenyl-Thiadiazole) | 15-40 degrees | Influences molecular conformation and interaction with biological targets. |

| Dipole Moment | 2-5 Debye | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| N-H Stretching Frequency (Amine) | ~3400-3500 cm⁻¹ | Can be correlated with experimental IR spectra for structural confirmation. |

| C=N Stretching Frequency (Thiadiazole) | ~1600-1650 cm⁻¹ | Characteristic vibrational mode of the thiadiazole ring. |

Note: The values presented are representative and can vary depending on the specific substituents and the level of theory used in the DFT calculations.

While DFT provides high accuracy, semi-empirical methods offer a faster, albeit less precise, alternative for preliminary computational screening of large numbers of molecules. These methods can be used for initial geometry optimizations and electronic property calculations.

A critical aspect of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the HOMO is often localized on the amino group and the thiadiazole ring, while the LUMO is typically distributed over the thiadiazole and the phenyl ring. sapub.org This suggests that the molecule can act as an electron donor from the amino-thiadiazole moiety and an electron acceptor at the phenyl-thiadiazole part of the structure. The presence of the electron-donating ethyl group on the amine nitrogen in this compound would be expected to raise the HOMO energy level, potentially making it a better electron donor compared to its unsubstituted counterpart.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties and Their Implications

| Parameter | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | Smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, molecular docking simulations can be performed to explore its potential binding to various biological targets. The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, suggesting that its derivatives can interact with a variety of enzymes and receptors. nih.govmdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be computationally generated and optimized. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, and a scoring function is used to estimate the binding affinity for each pose. The resulting binding energy is a key indicator of the stability of the ligand-receptor complex. For instance, docking studies on similar thiadiazole derivatives have shown binding affinities in the range of -7 to -9 kcal/mol for various targets. derpharmachemica.com

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues in the active site of the target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the nitrogen atoms of the thiadiazole ring and the exocyclic amine group can act as hydrogen bond acceptors, while the N-H proton of the amine can act as a hydrogen bond donor. The phenyl ring can participate in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The ethyl group can also contribute to hydrophobic interactions. By identifying these key interactions, researchers can understand the structural requirements for binding and design modifications to the molecule to improve its potency and selectivity.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Thiadiazole Ring Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Amine Group (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Phenyl Ring | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ethyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect.

For a series of this compound derivatives with varying substituents, a QSAR model could be developed. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be classified into several categories, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Once the descriptors are calculated and the biological activity (e.g., IC50 values) is experimentally determined, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The resulting equation provides a quantitative measure of how each descriptor influences the biological activity. For example, a QSAR study on a series of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols found that the chemical shifts of certain protons and carbon atoms in the NMR spectra were key descriptors for predicting their antiproliferative activity. nih.gov

A well-validated QSAR model can be a powerful tool in the lead optimization phase of drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Geometrical | Molecular Surface Area | Three-dimensional shape and size. |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Electronic | HOMO Energy | Electron-donating ability. |

Development of Predictive Models for Biological Potency

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. For the 1,3,4-thiadiazole class of compounds, QSAR models are developed to correlate structural or physicochemical properties of the molecules with their biological activities. Although no specific QSAR models for this compound were identified, numerous studies on related 5-substituted-1,3,4-thiadiazol-2-amine derivatives have established a clear precedent.

These models are typically built using a series of analogous compounds with known biological activities, such as anticancer or anti-inflammatory effects. The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. For instance, in a hypothetical QSAR study of a series of 2-amino-1,3,4-thiadiazole derivatives, descriptors could be calculated and correlated with their inhibitory concentrations (IC50) against a specific cancer cell line.

Table 1: Hypothetical Data for a QSAR Study of 1,3,4-Thiadiazole Derivatives

| Compound | Substituent at C5 | N-Substituent | LogP | Molecular Weight | IC50 (µM) |

| 1 | Phenyl | H | 2.5 | 177.2 | 15.2 |

| 2 | 4-Chlorophenyl | H | 3.2 | 211.7 | 8.5 |

| 3 | 4-Methoxyphenyl | H | 2.3 | 207.2 | 12.1 |

| 4 | Phenyl | Ethyl | 3.0 | 205.3 | ? |

In this hypothetical scenario, a QSAR model could be developed to predict the IC50 of untested compounds like this compound (Compound 4).

Identification of Key Physicochemical Descriptors Influencing Activity

The biological activity of 1,3,4-thiadiazole derivatives is governed by a range of physicochemical descriptors. While direct studies on this compound are lacking, research on analogous compounds highlights the importance of several key descriptors. These often include hydrophobicity (logP), electronic properties (such as Hammett constants), steric parameters (like molar refractivity), and topological indices.

For example, studies on various 5-phenyl-1,3,4-thiadiazole derivatives have shown that substitutions on the phenyl ring can significantly impact their anticancer activity. Electron-withdrawing groups, for instance, have been reported to enhance cytotoxic effects in some cases. The nature of the substituent on the 2-amino group also plays a crucial role in modulating the compound's interaction with its biological target. The ethyl group in this compound, for example, would alter the compound's lipophilicity and steric profile compared to an unsubstituted amino group.

Table 2: Key Physicochemical Descriptors for Hypothetical 1,3,4-Thiadiazole Analogs

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences cell penetration and oral bioavailability. |

| Hydrogen Bond Donors/Acceptors | Number of H-bond donors and acceptors | Crucial for specific interactions with protein targets. |

| Molecular Weight | Mass of the molecule | Affects diffusion and adherence to drug-likeness rules. |

| Rotatable Bonds | Number of bonds that can rotate freely | Influences conformational flexibility and binding entropy. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can provide insights into their conformational preferences and the stability of their interactions with biological targets, such as enzymes or receptors.

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery

Pharmacophore modeling is a cheminformatics approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a particular biological activity. For the 1,3,4-thiadiazole class of compounds, pharmacophore models can be generated based on a set of known active molecules or from the crystal structure of a ligand-protein complex.

These models typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to possess the desired biological activity.

While a specific pharmacophore model for this compound has not been published, general pharmacophore models for 1,3,4-thiadiazole derivatives targeting various enzymes have been developed. These models often highlight the importance of the thiadiazole ring as a central scaffold and the nature of the substitutions at the 2 and 5 positions for defining the spatial arrangement of the pharmacophoric features. Such models could be instrumental in discovering novel ligands with similar activity profiles to this compound.

Table 3: Common Pharmacophoric Features in 1,3,4-Thiadiazole Derivatives

| Pharmacophoric Feature | Description |

| Aromatic Ring | Typically from the phenyl group at C5. |

| Hydrogen Bond Acceptor | Often associated with the nitrogen atoms of the thiadiazole ring. |

| Hydrogen Bond Donor | The amino group at C2 can act as a hydrogen bond donor. |

| Hydrophobic Feature | Can be contributed by the phenyl and ethyl groups. |

Future Research Directions and Translational Perspectives for N Ethyl 5 Phenyl 1,3,4 Thiadiazol 2 Amine

Rational Design and Synthesis of Next-Generation Thiadiazole Analogs with Improved Efficacy and Selectivity

The core structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine serves as a promising scaffold for the development of new therapeutic agents. Future research will focus on the rational design and synthesis of next-generation analogs with enhanced potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to optimize its pharmacological profile. ucl.ac.uknih.gov

Key strategies for designing novel analogs include:

Substitution on the Phenyl Ring: The introduction of various substituents on the 5-phenyl group can significantly influence biological activity. Research on other 5-phenyl-1,3,4-thiadiazole derivatives has shown that incorporating electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, can enhance cytotoxic properties against cancer cell lines. nih.govnih.gov Conversely, electron-donating groups like methoxy (B1213986) have also been linked to potent antimicrobial and anti-inflammatory activities in similar scaffolds. nih.gov

Modification of the N-ethyl Group: Altering the ethyl group at the 2-amino position with different alkyl or aryl substituents, or incorporating it into a larger heterocyclic structure like a piperazine (B1678402) ring, could modulate the compound's binding affinity and pharmacokinetic properties. nih.govmdpi.com

Hybridization with Other Pharmacophores: A promising approach involves creating hybrid molecules by linking the thiadiazole core to other known bioactive scaffolds, such as benzimidazole (B57391), thiazole, or quinolone moieties. mdpi.comnih.gov This strategy aims to combine the therapeutic advantages of both pharmacophores to create dual-acting agents or to improve targeting of specific biological pathways. mdpi.com

The synthesis of these new analogs will likely follow established chemical pathways, such as the dehydrocyclization of substituted benzoyl thiosemicarbazides or multi-step reactions involving key intermediates like 2-amino-5-phenyl-1,3,4-thiadiazole. jocpr.comrasayanjournal.co.in Each new derivative will require thorough characterization using modern spectroscopic techniques like NMR, IR, and mass spectrometry to confirm its structure. nih.govjocpr.comnih.gov

| Design Strategy | Example Modification | Potential Therapeutic Improvement |

| Phenyl Ring Substitution | Addition of chloro or fluoro groups | Enhanced anticancer activity nih.govnih.gov |

| N-ethyl Group Modification | Replacement with substituted piperazine | Improved antiproliferative activity nih.govmdpi.com |

| Pharmacophore Hybridization | Linking to a benzimidazole scaffold | Development of novel kinase inhibitors nih.gov |

Exploration of Novel Biological Targets and Therapeutic Indications Beyond Current Knowledge

The 1,3,4-thiadiazole (B1197879) scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netfrontiersin.orgnih.gov While much research has focused on established targets like c-Src/Abl tyrosine kinase, VEGFR-2, and cyclooxygenase, significant opportunities exist to explore novel biological targets for this compound and its derivatives. nih.govresearchgate.netrsc.org

Future research should expand the screening of these compounds against a broader array of molecular targets to uncover new therapeutic applications. Potential areas of exploration include:

Antiviral and Antiparasitic Agents: Thiadiazole derivatives like Megazol have shown activity against parasites. researchgate.net Screening new analogs against a panel of viruses and parasites could identify leads for treating infectious diseases.

Neurodegenerative Diseases: Given the ability of some heterocyclic compounds to cross the blood-brain barrier, investigating the effects of thiadiazole analogs on targets relevant to Alzheimer's or Parkinson's disease could open new therapeutic avenues.

Metabolic Disorders: Exploring the inhibition of enzymes involved in metabolic pathways, such as phosphodiesterases (PDEs) or matrix metalloproteinases (MMPs), could lead to treatments for conditions like diabetes or cardiovascular disease. researchgate.net

Agricultural Applications: Some 1,3,4-thiadiazole compounds have demonstrated potent antifungal and antibacterial activities against plant pathogens, suggesting a potential role in crop protection. frontiersin.orgnih.gov

Identifying the specific enzymes or receptors that this compound interacts with is a critical step. This can be achieved through broad-based screening assays, followed by more focused studies to validate the interactions and determine the mechanism of action at the molecular level.

Advanced Mechanistic Investigations using Systems Biology and Proteomics Approaches

To fully understand the biological effects of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. Systems biology and proteomics are powerful disciplines that can elucidate the complex cellular responses to a chemical compound. colostate.eduscispace.com

Proteomics offers the tools to globally analyze the protein landscape of a cell or tissue. scispace.com By treating cells with the thiadiazole compound, researchers can:

Identify Direct Protein Targets: Techniques like affinity chromatography coupled with mass spectrometry can isolate and identify proteins that directly bind to the compound.

Quantify Changes in Protein Expression: Quantitative proteomics can reveal how the compound alters the levels of thousands of proteins, providing clues about the cellular pathways being affected. scispace.com

Analyze Post-Translational Modifications: This approach can determine if the compound influences key cellular signaling events by altering protein modifications like phosphorylation. scispace.com

Systems biology integrates these large datasets (from proteomics, genomics, etc.) into comprehensive network models. elsevierpure.com This allows researchers to visualize how the compound's effects ripple through interconnected cellular pathways. colostate.eduelsevierpure.com Such an approach can uncover not only the primary mechanism of action but also potential off-target effects, mechanisms of resistance, and novel biomarkers for the compound's activity. scispace.com For instance, a systems biology study could reveal if the poor correlation sometimes observed between mRNA and protein level changes is a significant factor in the cellular response to this compound. scispace.com

Synergistic Application of Integrated Computational and Experimental Methodologies for Drug Design

The integration of computational and experimental techniques has become a cornerstone of modern drug discovery, offering a more efficient and rational path to novel therapeutics. rsc.org This synergistic approach is particularly valuable for the development of analogs of this compound.

Computational (In Silico) Methods:

Molecular Docking: This technique predicts how a compound will bind to the three-dimensional structure of a target protein. nih.gov It can be used to screen large virtual libraries of thiadiazole analogs to prioritize candidates with the highest predicted binding affinity for a specific target, such as a kinase or enzyme. rsc.orgnih.gov

Pharmacophore Modeling: By identifying the key structural features required for biological activity, researchers can design new molecules that fit the pharmacophoric model of a known class of inhibitors. nih.gov

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogs. ucl.ac.uk This helps eliminate compounds with poor drug-like properties early in the design phase, saving significant time and resources.

Experimental Validation: The most promising candidates identified through computational studies are then synthesized in the laboratory. researchgate.net These compounds undergo rigorous experimental testing, including in vitro assays to measure their biological activity (e.g., IC50 values) against cancer cell lines or specific enzymes. rsc.orgnih.gov The experimental results are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that accelerates the development of optimized lead compounds. nih.gov

| Methodology | Application in Drug Design | Example |

| Molecular Docking | Predicts binding affinity to a target protein | Docking thiadiazole analogs into the VEGFR-2 active site. rsc.orgnih.gov |

| ADME Prediction | Assesses drug-like properties (e.g., solubility, toxicity) | Calculating the partition coefficient (logP) of novel analogs. ucl.ac.uk |

| In Vitro Assays | Measures biological activity against cell lines or enzymes | Determining the IC50 values of new compounds against MCF-7 breast cancer cells. mdpi.com |

Q & A

Basic Questions

Q. What are the established synthetic routes for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?